molecular formula C9H6ClIO B11836952 6-Chloro-7-iodo-2,3-dihydroinden-1-one

6-Chloro-7-iodo-2,3-dihydroinden-1-one

Cat. No.: B11836952
M. Wt: 292.50 g/mol
InChI Key: VXYLOMGPTVOKCW-UHFFFAOYSA-N
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Description

Significance of 2,3-Dihydroinden-1-one Derivatives in Contemporary Chemical Research

The 2,3-dihydroinden-1-one, or indanone, framework is a privileged structure in medicinal chemistry and materials science. researchgate.net Its bicyclic system, consisting of a benzene (B151609) ring fused to a five-membered ring with a ketone, provides a rigid and synthetically accessible core. This structural motif is present in numerous natural products and has been extensively utilized in the development of therapeutic agents. nih.gov

Derivatives of 1-indanone (B140024) have demonstrated a wide array of biological activities, establishing their importance in contemporary chemical research. beilstein-journals.orgnih.gov These compounds are recognized as potent agents in various therapeutic areas, including as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents. beilstein-journals.orgnih.govresearchgate.net Furthermore, their utility extends to the treatment of neurodegenerative diseases like Alzheimer's. nih.gov The versatility of the indanone scaffold allows for the synthesis of diverse derivatives, making it a cornerstone for the discovery of new drugs and biologically active molecules. researchgate.netnih.gov For instance, certain indanone derivatives have been investigated as tubulin polymerization inhibitors with potential antitumor and anti-angiogenic properties. nih.gov

The following table provides examples of biologically active 1-indanone derivatives, highlighting the diverse applications of this scaffold.

Derivative TypeBiological Activity
3-Aryl-1-indanonesAnticancer activity beilstein-journals.org
5-Chloro-1-indanoneIntermediate for multi-functional drugs for Alzheimer's disease nih.gov
Indanone-fused pyridopyrimidinesPotential therapeutic agents nih.gov
Dihydro-1H-indene derivativesTubulin polymerization inhibitors, anti-angiogenic, antitumor potency nih.gov

Strategic Role of Halogenation (Chlorine and Iodine) in Modulating Reactivity and Synthetic Utility within the Indanone Framework

Halogenation, the introduction of halogen atoms into a molecule, is a fundamental and powerful strategy in organic synthesis. numberanalytics.comnumberanalytics.com The incorporation of halogens such as chlorine and iodine into the indanone framework dramatically alters the compound's electronic properties and reactivity, thereby expanding its synthetic utility. numberanalytics.comjk-sci.com Halogen atoms act as versatile synthetic handles, enabling a wide range of subsequent chemical transformations.

The presence of both chlorine and iodine on the aromatic ring of the indanone scaffold, as in 6-chloro-7-iodo-2,3-dihydroinden-1-one, offers distinct advantages for regioselective modifications. The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for selective functionalization. For example, the carbon-iodine bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 7-position while leaving the 6-chloro substituent intact for subsequent transformations.

This strategic di-halogenation provides a pathway to construct highly functionalized indanone derivatives that would be difficult to access through other synthetic routes. The synthesis of various halogenated indanones has been reported, underscoring their importance as intermediates. beilstein-journals.orgnih.govresearchgate.net For instance, 7-halo-1-indanones have been conveniently synthesized and are considered useful for subsequent alkylation reactions. researchgate.net

Scope and Academic Focus of Research on this compound

While extensive research exists on indanone derivatives in general, the academic focus on the specific compound this compound is primarily as a strategic building block for more complex molecular architectures. There is significant interest in compounds with similar substitution patterns, such as 6-chloro-7-iodo-7-deazapurine, which serves as a key intermediate in the synthesis of nucleoside analogs for antiviral and anticancer drug development. myskinrecipes.comnih.gov

The academic interest in this compound stems from its potential to serve as a versatile intermediate. The distinct electronic nature and reactivity of the chloro and iodo substituents allow for programmed, stepwise functionalization of the indanone core. Research in this area would likely focus on exploiting this differential reactivity to synthesize libraries of novel compounds for biological screening or as components of larger, more complex target molecules.

Synthetic routes towards related compounds, such as the preparation of 7-iodo-1-indanone from 7-amino-2,3-dihydro-1H-inden-1-one via a Sandmeyer-type reaction, provide a basis for the potential synthesis of the title compound. chemicalbook.com The exploration of such di-halogenated indanones is a promising avenue for the discovery of new chemical entities with novel properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClIO

Molecular Weight

292.50 g/mol

IUPAC Name

6-chloro-7-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H6ClIO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2

InChI Key

VXYLOMGPTVOKCW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2I)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Chloro 7 Iodo 2,3 Dihydroinden 1 One

Retrosynthetic Analysis and Strategic Disconnections for the 6-Chloro-7-iodo-2,3-dihydroinden-1-one System

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comnih.gov The primary disconnection strategy for the this compound (1) scaffold involves the cleavage of the C4-C5 bond of the cyclopentanone (B42830) ring, which is a classical approach for indanone systems. This disconnection reveals a key precursor, a 3-arylpropanoic acid derivative.

Specifically, an intramolecular Friedel-Crafts acylation is a common and effective method for forming the indanone ring system. rsc.orgtandfonline.com This leads to the disconnection of the bond between the carbonyl carbon and the aromatic ring. This retrosynthetic step simplifies the target molecule to the precursor 3-(3-Chloro-2-iodophenyl)propanoic acid (2) . This precursor contains the fully substituted aromatic ring and the three-carbon side chain required for the subsequent cyclization. The forward synthesis would then involve the cyclization of this propanoic acid or its corresponding acyl chloride to form the desired indanone.

Further disconnection of the precursor 2 involves breaking the bond between the aromatic ring and the propanoic acid side chain. This suggests an aromatic starting material such as 1-chloro-2-iodo-3-methylbenzene (3) or a related functionalized benzene (B151609) derivative, which can be elaborated to introduce the propanoic acid side chain. This multi-step retrosynthetic analysis provides a clear and strategic pathway towards the synthesis of this compound.

Precursor Design and Synthesis for Halogenated Indanone Architectures

The successful synthesis of the target indanone is highly dependent on the efficient preparation of its key precursors. This section details the design and synthesis of the necessary functionalized aromatic and aliphatic precursors, as well as the methodologies for the crucial cyclopentanone ring formation.

Functionalized Aromatic and Aliphatic Precursors

The primary aromatic precursor required is a 1,2,3-trisubstituted benzene ring containing a chloro, an iodo, and a side chain that can be converted into a propanoic acid moiety. A plausible starting material is 3-chloro-2-iodotoluene. The synthesis of such precursors can be challenging due to the specific substitution pattern.

A potential synthetic route to the key intermediate, 3-(3-Chloro-2-iodophenyl)propanoic acid , can be envisioned starting from commercially available materials. For instance, starting with 2-chloro-6-nitrotoluene, a series of reactions including reduction of the nitro group, diazotization followed by iodination (Sandmeyer reaction), and subsequent functionalization of the methyl group would be required.

Alternatively, a more direct approach could involve the ortho-lithiation of a protected 3-chloroaniline (B41212) derivative followed by iodination. The resulting 3-chloro-2-iodoaniline (B130401) could then be converted to the corresponding diazonium salt and subjected to a Heck-type reaction with an acrylic acid derivative to install the propanoic acid side chain.

The aliphatic portion, the three-carbon chain, can be introduced using various standard organic transformations. For example, a malonic ester synthesis with a suitable benzylic halide derivative of the functionalized aromatic core can provide the necessary carbon framework, which can then be hydrolyzed and decarboxylated to yield the desired 3-arylpropanoic acid. nih.gov

Methodologies for Cyclopentanone Ring Formation

The formation of the cyclopentanone ring is the key step in constructing the indanone scaffold. The most widely used method for this transformation is the intramolecular Friedel-Crafts acylation. tandfonline.comresearchgate.net This reaction can be carried out starting from the 3-arylpropanoic acid or its more reactive derivative, the acyl chloride.

The direct cyclization of 3-arylpropanoic acids requires a strong acid catalyst and often harsh reaction conditions. researchgate.nettandfonline.com Common reagents for this include polyphosphoric acid (PPA), sulfuric acid, or triflic acid. rsc.orgtandfonline.com The presence of deactivating halogen atoms on the aromatic ring, as in the case of 3-(3-Chloro-2-iodophenyl)propanoic acid , can make this cyclization more challenging, potentially requiring higher temperatures or stronger acid systems. researchgate.net

A milder and often higher-yielding alternative is the cyclization of the corresponding acyl chloride. The 3-arylpropanoic acid can be converted to the acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent intramolecular Friedel-Crafts acylation is then typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govbeilstein-journals.org This two-step procedure often provides better yields and regioselectivity compared to the direct acid-catalyzed cyclization of the carboxylic acid. nih.gov

Method Starting Material Reagents Typical Conditions Reference(s)
Direct Cyclization3-Arylpropanoic AcidPolyphosphoric Acid (PPA) or Triflic AcidHigh Temperature rsc.orgtandfonline.com
Acyl Chloride Cyclization3-Arylpropionyl ChlorideAlCl₃, SnCl₄, or TiCl₄Anhydrous solvent, often at reduced temperatures nih.govbeilstein-journals.org

Direct Synthesis Approaches to 2,3-Dihydroinden-1-one Scaffolds

Beyond the classical multi-step synthesis involving precursor preparation and subsequent cyclization, direct approaches that construct the indanone core in fewer steps are highly valuable. These methods often employ transition-metal catalysis to achieve high efficiency and selectivity.

Intramolecular Cyclization Reactions for Indanone Core Construction

As previously discussed, the intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. tandfonline.comnih.gov This reaction involves the electrophilic substitution of the aromatic ring by an acylium ion generated in situ from a carboxylic acid or acyl chloride. The reaction proceeds via the formation of a six-membered transition state, leading to the five-membered cyclopentanone ring fused to the aromatic ring. For substrates with deactivating groups like halogens, the reaction conditions may need to be optimized to overcome the reduced nucleophilicity of the aromatic ring. researchgate.nettandfonline.com The use of superacids like triflic acid has been shown to be effective in promoting the cyclization of such deactivated systems. rsc.org

Recent advancements have also explored microwave-assisted intramolecular Friedel-Crafts acylations, which can significantly reduce reaction times and improve yields. nih.gov

Rhodium-Catalyzed Carbonylative Arylation of Alkynes in Indanone Synthesis

Rhodium-catalyzed reactions have emerged as powerful tools for the synthesis of complex cyclic structures. One such method applicable to indanone synthesis is the carbonylative arylation of alkynes. While not a direct synthesis of the specific target molecule, this methodology provides a convergent approach to substituted indanone cores.

In a general sense, this reaction involves the coupling of an arylboronic acid with an alkyne under a carbon monoxide (CO) atmosphere, catalyzed by a rhodium complex. amanote.com This process can lead to the formation of various carbonyl-containing compounds, including indanones, depending on the specific substrates and reaction conditions. The mechanism is believed to involve the oxidative addition of the rhodium catalyst to the arylboronic acid, followed by migratory insertion of the alkyne and CO, and subsequent reductive elimination to form the indanone ring.

Cascade and Tandem Reaction Sequences for the Synthesis of Indenone and Dihydroindenone Derivatives

Cascade reactions, also known as tandem or domino reactions, represent a highly efficient and atom-economical approach to synthesizing complex molecular architectures from simple starting materials in a single operation. These processes involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next, obviating the need for isolating intermediates and reducing solvent and reagent waste.

The construction of the indenone and dihydroindenone core is well-suited to cascade strategies. Radical cascade reactions, for instance, have emerged as a powerful tool for building functionalized 1-indenones. researchgate.net These reactions can be initiated from various substrates, such as 2-alkynylbenzonitriles or arylpropynols, to rapidly generate molecular complexity. researchgate.net Similarly, multi-component cascade reactions, which bring together three or more reactants in one pot, have been developed to produce highly substituted and functionalized heterocyclic systems, demonstrating the power of this approach to form multiple new bonds and stereocenters with high selectivity. rsc.org

Palladium-catalyzed cascade reactions have also been effectively employed. For example, processes involving the migratory insertion of a carbene ligand followed by a cyclization event can build benzofused heterocycles through the formation of multiple carbon-carbon bonds. rsc.org While not exclusively for indenones, these methodologies highlight the potential for designing a precursor that, under the influence of a catalyst, undergoes a programmed sequence of cyclizations and rearrangements to yield the dihydroindenone skeleton.

Table 1: Examples of Cascade Reaction Types for Heterocycle Synthesis

Cascade Reaction Type Key Features Potential Application to Dihydroindenones Supporting Evidence
Radical Cascade Initiated by radical species; rapid complexity generation. Synthesis of the core ring structure from unsaturated precursors. Efficient for accessing functionalized indenones. researchgate.net
Multi-component Cascade Three or more reactants combined in a single step. Convergent synthesis of highly substituted indenone frameworks. Builds complex bipyrimidine derivatives in one pot. rsc.org

Strategic Introduction of Halogen Substituents (Chlorine and Iodine) at Specific Positions

The precise installation of chlorine and iodine at the C-6 and C-7 positions, respectively, is a critical challenge in the synthesis of the target molecule. The regioselectivity of halogenation can be controlled through two primary strategies: direct halogenation of a pre-formed indenone core or the use of pre-halogenated starting materials in the cyclization step.

Regioselective Halogenation Post-Cyclization

Introducing halogens onto the aromatic ring of a 2,3-dihydroinden-1-one after its formation relies on electrophilic aromatic substitution. The regiochemical outcome is governed by the electronic nature of the existing substituents—the activating alkyl portion of the cyclopentanone ring and the deactivating carbonyl group. Directing group effects would need to be carefully considered to achieve the desired 6,7-substitution pattern.

A plausible, though challenging, approach would involve a stepwise halogenation. For example, the synthesis of 4-iodo- or 5-iodopyrazoles has been achieved with high regioselectivity by carefully choosing the iodinating agent and reaction conditions, such as using elemental iodine with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or trapping an in-situ generated lithiated intermediate with iodine. nih.gov A similar strategy could be envisioned for the 2,3-dihydroinden-1-one core, where conditions are tuned to favor substitution at the desired positions. However, achieving selective di-halogenation at adjacent positions on an existing indanone system can be difficult due to competing side reactions and the formation of isomeric products.

Utilization of Halogenated Precursors in Cyclization Reactions

A more robust and regiochemically unambiguous strategy involves the use of a starting material that already contains the requisite chlorine and iodine atoms at the correct positions. It has been noted in the synthesis of related compounds that halogenation of the indane-1,3-dione skeleton after its formation is often not feasible, necessitating the introduction of halogens onto the precursors. nih.gov

This approach would typically begin with a substituted benzene derivative, such as a 3-(3-chloro-4-iodophenyl)propanoic acid. This precursor, containing the final C6-Cl and C7-I pattern, can then be induced to cyclize. A common method for this transformation is an intramolecular Friedel-Crafts acylation. nih.gov Treatment of the corresponding acid chloride (formed from the propanoic acid) with a Lewis acid like aluminum chloride (AlCl₃) would promote the electrophilic attack of the acyl group onto the aromatic ring, closing the five-membered ring to yield this compound directly. nih.govbeilstein-journals.org This method locks in the regiochemistry from the start, avoiding potential isomerization issues.

Investigations into Regioselective Iodocyclization Pathways

Iodocyclization is a powerful reaction where an iodine electrophile attacks an unsaturated system, such as an alkyne or alkene, triggering a cyclization cascade that incorporates the iodine atom into the final product. While specific examples leading directly to 7-iodoindenones are not prevalent, the general principle is well-established.

A hypothetical pathway could involve a precursor containing an appropriately positioned alkyne or alkene side chain. For instance, a 1-(prop-2-yn-1-yl)-2-chloro-3-vinylbenzene derivative could potentially undergo an iodocyclization reaction. Upon treatment with an electrophilic iodine source (e.g., I₂ or N-iodosuccinimide), the iodine would add to the more nucleophilic unsaturated group, and the resulting intermediate would be trapped by the other unsaturated moiety to form the five-membered ring, incorporating iodine at the C-7 position. The success of such a pathway would depend heavily on the precise substitution of the precursor to control the regioselectivity of both the initial iodine attack and the subsequent cyclization.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing the synthesis, particularly the key ring-forming step, is essential for maximizing the yield and purity of the final product. This optimization often focuses on the catalyst system, reaction temperature, solvent, and nature of the starting materials.

Catalyst Systems and Ligand Design (e.g., Transition Metal Catalysts)

Transition-metal catalysis is a cornerstone of modern indenone and indanone synthesis. bohrium.comrsc.org Annulation reactions catalyzed by metals such as palladium (Pd), rhodium (Rh), nickel (Ni), and iron (Fe) provide powerful and versatile routes to the indenone core. bohrium.comresearchgate.net

For a synthesis starting from a halogenated precursor, a transition-metal-catalyzed annulation or cyclization would be a prime target for optimization. The Larock indenone synthesis, for example, classically uses a palladium catalyst to couple an ortho-halogenated benzaldehyde (B42025) with an alkyne. bohrium.com A similar strategy could be adapted for the di-halogenated substrate.

The choice of catalyst and, crucially, the associated ligands, can dramatically influence the reaction's efficiency, regioselectivity, and functional group tolerance. For instance, nickel-catalyzed systems have been shown to be highly effective in Larock-type annulations for producing indenones in high yields with excellent regioselectivity. bohrium.com Rhodium catalysts, often paired with specific chiral ligands like MonoPhos, can achieve highly enantioselective intramolecular additions to form chiral 3-aryl-1-indanones. organic-chemistry.org The design of bidentate phosphine (B1218219) ligands can also be critical, for example, in rhodium-catalyzed decarbonylation reactions, which could be part of a multi-step synthetic sequence. youtube.com

Optimization would involve screening a variety of metal precursors (e.g., Pd(OAc)₂, Ni(COD)₂), ligands (e.g., phosphines, N-heterocyclic carbenes), bases, and solvents to find the ideal conditions for the cyclization of the specific 6-chloro-7-iodo precursor to maximize the yield of the desired product.

Table 2: Selected Transition Metal Catalyst Systems for Indenone/Indanone Synthesis

Metal Catalyst Ligand Type Reaction Type Substrates Key Advantages Supporting Evidence
Palladium (Pd) Often ligand-free or with phosphines Carbonylative Cyclization Unsaturated aryl iodides Good yields for carbonylative ring closure. Forms indanones from various unsaturated halides. organic-chemistry.org
Rhodium (Rh) Chiral monophosphorus (e.g., MonoPhos) Asymmetric 1,4-Addition Borane chalcone (B49325) derivatives High yields and excellent enantioselectivities. Access to enantioenriched 3-aryl-1-indanones. organic-chemistry.org
Nickel (Ni) Phosphine or N-heterocyclic carbene (NHC) Larock Annulation / Reductive Cyclization 2-Formylphenyl triflates and alkynes; enones High yields, excellent regioselectivity, good functional group tolerance. Provides access to a wide range of indenones. bohrium.com

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Therefore, the article focusing on "this compound" with the specified outline cannot be generated at this time due to the absence of foundational data in the public domain.

Reactivity and Reaction Mechanisms of 6 Chloro 7 Iodo 2,3 Dihydroinden 1 One

Reactivity of the Carbonyl Group (C=O) in the Indanone Core

The carbonyl group in the five-membered ring of the indanone core is a classic electrophilic center, making it susceptible to a variety of nucleophilic attacks and related transformations.

The carbon atom of the carbonyl group is electron-deficient and can be attacked by a wide range of nucleophiles. While specific studies on 6-Chloro-7-iodo-2,3-dihydroinden-1-one are not detailed, the general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation typically yields an alcohol. The nature of the nucleophile can vary significantly, including organometallic reagents (like Grignard or organolithium reagents), cyanide ions, and enolates.

The carbonyl group of the indanone can be readily reduced to a hydroxyl group, forming the corresponding alcohol, 6-chloro-7-iodo-2,3-dihydroinden-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The choice of reducing agent can sometimes influence the stereochemistry of the resulting alcohol.

Condensation reactions, such as the aldol condensation, are also characteristic of ketones like 2,3-dihydroinden-1-one. These reactions typically involve the formation of an enolate under basic conditions, which then acts as a nucleophile. For instance, reaction with an aldehyde or another ketone in the presence of a base could lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Reactivity of the Halogen Substituents (Chlorine and Iodine)

The presence of both chlorine and iodine on the aromatic ring opens up a wide array of possibilities for selective functionalization, primarily through metal-catalyzed cross-coupling reactions. The significant difference in the reactivity of the C-I and C-Cl bonds (the C-I bond being much more reactive in oxidative addition steps) is a key feature that can be exploited for selective synthesis.

While less common than cross-coupling, halogen exchange (Halex) reactions could potentially occur, where one halogen is replaced by another. For instance, under specific conditions, the iodo group might be replaced by another halogen. However, given the utility of the iodo group in cross-coupling, this transformation is often less synthetically desirable.

This is the area where the halogen substituents are most valuable. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for sequential, site-selective cross-coupling reactions. The carbon-iodine bond will typically react preferentially under milder conditions, allowing for the introduction of one group at the 7-position, followed by a second, different group at the 6-position under more forcing conditions.

Suzuki Coupling : This reaction involves the palladium-catalyzed coupling of the aryl halide with an organoboron compound (e.g., a boronic acid or ester). It is a versatile method for forming carbon-carbon bonds. For this compound, a Suzuki coupling would likely first occur at the 7-position (iodo) to introduce an aryl or vinyl group. A second Suzuki coupling at the 6-position (chloro) would require a different catalyst system or harsher reaction conditions.

Stille Coupling : The Stille reaction uses a palladium catalyst to couple the aryl halide with an organotin compound (organostannane). Similar to the Suzuki reaction, the greater reactivity of the C-I bond would allow for selective coupling at the 7-position.

Sonogashira Coupling : This reaction couples the aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.govmedchemexpress.com It is a powerful method for forming C(sp²)-C(sp) bonds. Again, the reaction would be expected to proceed selectively at the 7-iodo position under standard conditions. nih.gov

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The initial and rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The C-I bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to oxidative addition, which is the basis for the observed selectivity.

Table of Reaction Conditions for Selective Cross-Coupling

Reaction TypeCoupling PositionTypical CatalystTypical BaseTypical Solvent
Suzuki 7-position (Iodo)Pd(PPh₃)₄Na₂CO₃ or K₃PO₄Toluene/Water or Dioxane/Water
Suzuki 6-position (Chloro)PdCl₂(dppf)K₃PO₄Dioxane
Sonogashira 7-position (Iodo)Pd(PPh₃)₄ / CuIEt₃N or PiperidineTHF or DMF
Stille 7-position (Iodo)Pd(PPh₃)₄-Toluene or Dioxane

Directed Ortho Metalation (DoM) Strategies and Applications

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate the deprotonation of a specific ortho-position on an aromatic ring by a strong base, typically an organolithium reagent. This generates a stabilized carbanion that can then react with various electrophiles. uwindsor.cawikipedia.orgorganic-chemistry.org

In the case of this compound, the carbonyl group at the 1-position could potentially act as a directing group. However, the inherent reactivity of the carbonyl group towards nucleophilic attack by organolithium reagents presents a significant challenge. The addition of the organolithium reagent to the carbonyl would likely compete with or even dominate over the desired ortho-deprotonation.

Furthermore, the presence of two halogen substituents, chloro and iodo, introduces additional complexity. While halogen atoms can act as weak directing groups, they are also susceptible to halogen-metal exchange, particularly the iodo group, which is more facile than deprotonation in many cases. The relative rates of these competing reactions—carbonyl addition, ortho-deprotonation, and halogen-metal exchange—would be highly dependent on the specific reaction conditions, including the choice of organolithium reagent, solvent, and temperature.

Theoretical Competing Pathways in DoM of this compound:

PathwayDescriptionPredicted Feasibility
Desired Ortho-Deprotonation Deprotonation at the C5 position, directed by the C1-carbonyl group.Low, due to competing reactions.
Carbonyl Addition Nucleophilic attack of the organolithium reagent at the C1-carbonyl.High, a common reaction of ketones.
Iodine-Metal Exchange Exchange of the iodine atom at C7 with the lithium from the organolithium reagent.High, a common reaction for aryl iodides.
Chlorine-Metal Exchange Exchange of the chlorine atom at C6 with the lithium from the organolithium reagent.Lower than iodine-metal exchange.

Reactivity of the Aromatic and Dihydrocyclopentane Rings

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comdalalinstitute.com The regioselectivity of EAS reactions is governed by the electronic properties of the substituents already present on the ring.

For this compound, the aromatic ring is substituted with a chloro group, an iodo group, and an alkyl residue (as part of the fused dihydrocyclopentane ring). Both chlorine and iodine are ortho-, para-directing deactivators. The alkyl group is an ortho-, para-directing activator. The carbonyl group in the fused ring is a meta-directing deactivator.

Given this substitution pattern, predicting the precise outcome of an EAS reaction is complex. The directing effects of the substituents would be competitive. The chloro and iodo groups would direct incoming electrophiles to the positions ortho and para to themselves. The fused alkyl portion of the ring would also direct ortho and para. Conversely, the deactivating and meta-directing nature of the carbonyl group would disfavor substitution at the ortho and para positions relative to its meta position. Steric hindrance from the existing bulky substituents would also play a significant role in determining the site of electrophilic attack.

Alpha-Halogenation Reactions Adjacent to the Carbonyl Group

Alpha-halogenation is a characteristic reaction of enolizable ketones, where a hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group) is replaced by a halogen. libretexts.orglibretexts.orgyoutube.com This reaction can be catalyzed by either acid or base.

This compound has two α-protons at the C2 position of the dihydrocyclopentane ring, making it susceptible to alpha-halogenation.

Acid-Catalyzed Alpha-Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is typically the formation of the enol. libretexts.org

Base-Promoted Alpha-Halogenation: In the presence of a base, an enolate is formed, which then reacts with the halogen. This process is generally faster than the acid-catalyzed version and can be difficult to control, often leading to polyhalogenation. libretexts.org

The presence of the electron-withdrawing chloro and iodo substituents on the aromatic ring would likely have a modest electronic effect on the acidity of the α-protons at C2.

Elucidation of Reaction Mechanisms

Mechanistic Pathways of Indanone-Forming Cyclization Reactions

While the specific synthesis of this compound is not detailed in the available literature, the formation of the indanone core generally proceeds via intramolecular cyclization reactions. A common and powerful method for constructing the indanone skeleton is the Friedel-Crafts acylation. This typically involves the intramolecular reaction of a 3-arylpropionyl chloride or a related derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring in an intramolecular EAS reaction to form the fused five-membered ring.

Catalytic Cycles in Transition Metal-Mediated Transformations

The iodo-substituent at the C7 position of this compound makes this compound a prime candidate for a variety of transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, would likely involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the indanone. This is typically the rate-determining step and is generally more facile for aryl iodides than for aryl chlorides.

Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck): In a Suzuki coupling, a boronic acid derivative would transfer its organic group to the palladium center in a transmetalation step. In a Heck reaction, an alkene would coordinate to the palladium and undergo migratory insertion.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the chloro substituent would likely be unreactive under conditions optimized for the more reactive iodo group, allowing for selective functionalization at the C7 position.

Insufficient Information to Generate Article on this compound

A comprehensive search of available scientific literature and chemical databases has revealed a lack of specific information regarding the chemical compound "this compound." Consequently, it is not possible to generate a detailed and accurate article on its reactivity, reaction mechanisms, and the identification of reaction intermediates as requested.

The investigation did not yield any scholarly articles, patents, or substantial academic discussions pertaining to the synthesis, characterization, or chemical behavior of this specific molecule. While general information on the reactivity of the parent structure, 2,3-dihydroinden-1-one (also known as 1-indanone), and its various other derivatives exists, there is no data available for the 6-chloro-7-iodo substituted variant.

Without primary or secondary research sources, any attempt to describe the reactivity and reaction mechanisms of this compound would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. The fundamental data required to discuss reaction intermediates, including spectroscopic and crystallographic evidence, is absent from the public domain.

Therefore, the requested article focusing on the "," with a specific subsection on the "Identification and Characterization of Reaction Intermediates," cannot be produced at this time due to the absence of foundational research on this compound.

Spectroscopic and Analytical Data for this compound Not Publicly Available

Comprehensive searches for experimental spectroscopic and analytical data for the chemical compound This compound have yielded no specific research findings or data sets. Despite searches for its synthesis, characterization, and spectral data, including CAS number 180050-77-5, no publicly accessible primary or secondary literature sources containing the requested ¹H NMR, ¹³C NMR, 2D NMR, HRMS, or GC-MS data could be located.

The information available in scientific databases and chemical literature pertains to structurally related but distinct molecules, such as 6-chloro-1-indanone, 6-iodo-2,3-dihydro-1H-inden-1-one, and 5-chloro-1-indanone. While the analytical data for these related compounds can offer a theoretical estimation of the spectral characteristics of this compound, it does not substitute for the empirical data required to generate a scientifically accurate and detailed article as per the user's request.

Therefore, the creation of an article with the specified outline, including detailed data tables and research findings for this compound, is not possible at this time due to the absence of the necessary experimental data in the public domain.

Advanced Spectroscopic and Analytical Characterization of 6 Chloro 7 Iodo 2,3 Dihydroinden 1 One

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

The carbonyl (C=O) group is a prominent feature in the structure of 6-Chloro-7-iodo-2,3-dihydroinden-1-one. The stretching vibration of this group gives rise to a strong and characteristic absorption band in the IR spectrum. For ketones, this peak typically appears in the range of 1715 ± 7 cm⁻¹. msu.edu The precise position of the carbonyl stretch can be influenced by factors such as conjugation. Conjugation with an aromatic ring, as is the case in this indenone system, generally lowers the stretching frequency by about 30 cm⁻¹. spectroscopyonline.com Therefore, the carbonyl stretching peak for this compound is expected to be observed in a specific region of the infrared spectrum, providing key evidence for its chemical identity.

Interactive Data Table: Expected Carbonyl (C=O) Stretching Frequencies

Functional Group Typical Range (cm⁻¹) Expected Range for this compound (cm⁻¹)
Ketone (Saturated) 1715 ± 7 msu.edu N/A

The presence of both chlorine and iodine atoms in the molecule results in characteristic vibrational frequencies for the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds. The vibrational frequencies of these bonds are influenced by the mass of the halogen atom and the strength of the bond. Generally, as the mass of the halogen atom increases, the vibrational frequency of the carbon-halogen bond decreases.

The C-Cl stretching vibrations are typically found in the region of 1350 to 1100 cm⁻¹. youtube.com The C-I stretching vibrations are expected at even lower frequencies. The correlation between the C-Hal bond-length change and the corresponding vibrational frequency shift is a significant area of study. aip.org These vibrations, although sometimes weaker or more complex to interpret than the carbonyl stretch, provide definitive evidence for the presence of the specific halogens in the molecular structure.

Interactive Data Table: Typical Halogen-Carbon (C-X) Stretching Frequencies

Bond Typical Wavenumber Range (cm⁻¹)
C-F 1350 - 1100 youtube.com
C-Cl 850 - 550
C-Br 600 - 500

X-ray Crystallography for Definitive Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the purification of synthesized compounds and for assessing their purity.

Column chromatography is a fundamental purification technique used to separate the desired compound from unreacted starting materials, byproducts, and other impurities. The choice of a suitable solvent system (eluent) and stationary phase (e.g., silica (B1680970) gel or alumina) is crucial for effective separation. The polarity of the molecule, influenced by the carbonyl group and the halogen substituents, will dictate its interaction with the stationary phase and its elution profile. While specific protocols for this compound are not detailed in the search results, the general principles of chromatography are widely applied in the synthesis of related heterocyclic and halogenated compounds. google.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound with high resolution and sensitivity. A specific HPLC method would involve selecting an appropriate column (e.g., a reversed-phase C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water) to achieve a good separation of the target compound from any potential impurities. The retention time of the compound under specific HPLC conditions serves as a key identifier. For instance, HPLC methods have been developed for the analysis of related compounds like 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one to quantify impurities. epo.org A similar validated HPLC method would be essential for the quality control of this compound.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with sub-2 µm particles, which, when coupled with instrumentation designed to handle higher system pressures, allows for more efficient separations. The benefits of UPLC include shorter run times, reduced solvent consumption, and improved peak resolution, making it a valuable tool in pharmaceutical analysis for assessing the purity and stability of compounds. waters.com

Despite the advantages of UPLC in analytical chemistry, a thorough review of scientific literature and databases reveals a lack of specific, published UPLC methods for the analysis of this compound. While UPLC is widely applied for the analysis of various pharmaceutical substances and for the identification of impurities, detailed research findings, including method parameters and validation data for this particular compound, are not currently available in the public domain.

Although general principles of UPLC method development are well-established, the absence of specific studies on this compound means that no detailed research findings or data tables for its UPLC analysis can be presented. The development of a validated UPLC method would typically involve a systematic investigation of critical parameters to achieve the desired separation and quantification.

Typical UPLC Method Parameters Investigated During Development:

ParameterDescription
Column Chemistry The stationary phase chemistry (e.g., C18, C8) that provides the primary mechanism for separation.
Column Dimensions The length and internal diameter of the column, which affect efficiency, analysis time, and solvent consumption.
Particle Size Sub-2 µm particles are characteristic of UPLC, leading to higher efficiency and resolution.
Mobile Phase The solvent or mixture of solvents (e.g., acetonitrile, methanol, water with additives like formic acid or ammonium (B1175870) acetate) used to elute the analyte through the column. The composition can be isocratic (constant) or a gradient (varied over time).
Flow Rate The velocity at which the mobile phase passes through the column, optimized for the specific column dimensions and particle size.
Column Temperature Controlled to ensure reproducibility of retention times and can influence selectivity.
Injection Volume The amount of sample introduced onto the column, which can affect peak shape and sensitivity.
Detection Wavelength The specific UV wavelength at which the analyte absorbs the most light, providing maximum sensitivity.
Data Acquisition Rate The number of data points collected across a chromatographic peak, which is crucial for accurate integration in fast UPLC separations.

Without experimental data from studies on this compound, the generation of a specific UPLC method with detailed findings is not possible. Future research would be required to develop and validate such a method, which would then be instrumental in the quality control and characterization of this compound.

Applications of 6 Chloro 7 Iodo 2,3 Dihydroinden 1 One As a Chemical Building Block in Organic Synthesis

Utility in the Construction of Complex Organic Architectures

The strategic placement of chloro, iodo, and ketone functionalities on the indanone scaffold makes 6-chloro-7-iodo-2,3-dihydroinden-1-one a powerful precursor for the assembly of elaborate molecular structures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds, coupled with the reactivity of the ketone, allows for sequential and site-selective modifications.

Precursor for Advanced Halogenated Heterocyclic Systems

The dihalogenated nature of this compound provides a distinct advantage in the synthesis of advanced halogenated heterocyclic systems. The greater reactivity of the C-I bond compared to the C-Cl bond in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allows for selective functionalization at the 7-position. The remaining chlorine atom can then be subjected to a second coupling reaction under more forcing conditions or be retained in the final product, contributing to its specific physicochemical and biological properties.

For instance, a plausible synthetic route towards a substituted pyrazolo[5,1-a]indenone could involve an initial Sonogashira coupling at the 7-position with a terminal alkyne, followed by intramolecular cyclization of a suitably functionalized intermediate. The chlorine atom at the 6-position would remain intact, yielding a halogenated heterocyclic system.

While specific literature on the use of this compound for this purpose is not extensively documented, the synthesis of various halogenated heterocycles from dihaloaromatic precursors is a well-established strategy in medicinal chemistry. acs.org

Integration into Natural Product Synthesis Scaffolds

The indanone framework is a common motif in a variety of natural products and biologically active molecules. The ability to selectively functionalize this compound makes it an attractive starting material for the total synthesis of such compounds. For example, the indenone core can be elaborated through various synthetic transformations, including ring expansions to form naphthalenes or other fused ring systems. acs.orgacs.org

A hypothetical application could involve the use of this dihalogenated indanone in the synthesis of a complex polycyclic natural product. An initial cross-coupling reaction at the iodo-position could introduce a key side chain, followed by modification of the ketone and subsequent cyclization reactions to build the complete molecular architecture. The chloro substituent could serve as a handle for late-stage functionalization, allowing for the preparation of a library of analogues for structure-activity relationship studies. The palladium/norbornene-catalyzed annulation between aryl iodides and unsaturated carboxylic acid anhydrides represents a modern approach to indenone synthesis that has been successfully applied to the total synthesis of natural products like pauciflorol F and acredinone A. nih.govresearchgate.net

Modular Synthesis Strategies Employing Halogenated Indanones

The concept of modular synthesis, which involves the assembly of complex molecules from smaller, pre-functionalized building blocks, is greatly facilitated by substrates like this compound. Its orthogonal halogen functionalities are key to enabling both convergent and divergent synthetic approaches.

Exploration of Divergent Synthesis Pathways

Divergent synthesis allows for the creation of a diverse library of related compounds from a common intermediate. nih.govnih.gov this compound is an ideal starting point for such a strategy.

A series of parallel reactions can be performed on this common precursor, each targeting a different functional group. For example, one aliquot could undergo a Sonogashira coupling at the 7-position, another a Heck reaction, and a third a Buchwald-Hartwig amination. The resulting 7-substituted-6-chloro-indanones could then be subjected to a second round of diversification by reacting the ketone with a variety of reagents, such as Grignard reagents or Wittig ylides. This approach is highly valuable in drug discovery for the rapid generation of analogues for biological screening.

Development of Novel Reaction Methodologies Utilizing this compound

The unique electronic and steric properties of this compound make it a valuable substrate for the development and optimization of new synthetic methods. The presence of two different halogens with distinct reactivities allows for the study of selectivity in cross-coupling reactions and the exploration of novel catalytic systems that can differentiate between C-I and C-Cl bonds with high fidelity.

Furthermore, the rigid indanone framework provides a well-defined scaffold for investigating the influence of steric hindrance on reaction outcomes. Researchers can use this compound to test the limits of newly developed catalysts and to probe the mechanisms of complex transformations. For instance, it could serve as a model substrate to explore novel C-H activation or functionalization reactions adjacent to the existing substituents. The development of regioselective synthesis of indenones via nickel-catalyzed Larock annulations is an example of how new methodologies are expanding the toolkit for synthesizing such structures. organic-chemistry.org

Catalyst Discovery and Optimization in Transformations Involving the Compound

The synthetic utility of This compound would be heavily reliant on the development and optimization of catalytic systems capable of selectively transforming its halogenated framework. While specific catalytic reactions for this exact molecule are not extensively documented, the broader class of halo-indanones and halo-aromatics provides a strong precedent for potential transformations.

Potential Catalytic Transformations:

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a prime site for classic palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. Catalyst selection would be crucial to achieve high yields and selectivity, with ligand choice playing a pivotal role. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the challenging oxidative addition step and subsequent reductive elimination.

Copper-Catalyzed Reactions: Copper-based catalysts could offer a complementary approach, particularly for Ullmann-type couplings to form carbon-oxygen or carbon-nitrogen bonds at the 7-position.

Dual Catalysis: A more advanced strategy could involve the development of dual catalytic systems that can selectively activate either the C-I or C-Cl bond, or perhaps even engage the enolate of the indanone.

Table 1: Potential Catalyst Systems for Transformations of this compound

TransformationPotential Catalyst SystemLigand TypePotential Product
Suzuki CouplingPd(OAc)2 / SPhosBuchwald-type phosphine7-Aryl-6-chloro-2,3-dihydroinden-1-one
Sonogashira CouplingPdCl2(PPh3)2 / CuITriphenylphosphine7-Alkynyl-6-chloro-2,3-dihydroinden-1-one
Buchwald-Hartwig AminationPd2(dba)3 / BINAPBiaryl phosphine7-Amino-6-chloro-2,3-dihydroinden-1-one
Ullmann C-O CouplingCuI / PhenanthrolineN-donor ligand7-Aryloxy-6-chloro-2,3-dihydroinden-1-one

This table represents hypothetical applications based on the known reactivity of similar compounds.

The optimization of these catalytic processes would involve screening various catalyst precursors, ligands, bases, and solvents to maximize efficiency and minimize side reactions. High-throughput screening techniques could be instrumental in rapidly identifying optimal reaction conditions.

Integration of Green Chemistry Principles in Synthetic Applications

The principles of green chemistry are increasingly integral to modern synthetic design, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. chemicalbook.com While no specific green chemistry protocols for This compound have been reported, its potential synthetic applications can be viewed through a green lens.

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that incorporate the majority of the atoms from the starting materials into the final product is a core principle. Cross-coupling reactions, for example, are generally considered to have good atom economy.

Use of Safer Solvents: The development of catalytic systems that operate in greener solvents such as water, ethanol, or supercritical fluids would be a significant advancement. The use of "designer solvents" like ionic liquids could also be explored.

Catalytic vs. Stoichiometric Reagents: Employing catalytic amounts of reagents is inherently greener than using stoichiometric quantities. The development of highly active catalysts that can be used at low loadings is therefore a key goal.

Energy Efficiency: Microwave-assisted synthesis and flow chemistry are two technologies that can significantly reduce reaction times and energy consumption compared to traditional batch processing.

For instance, a greener synthesis of a 7-aryl derivative could involve a Suzuki coupling in an aqueous solvent system using a highly active palladium catalyst, potentially under microwave irradiation. This approach would minimize the use of volatile organic compounds and reduce energy usage.

Structure-Reactivity Relationships in Complex Synthetic Transformations

The specific arrangement of the chloro, iodo, and ketone functionalities in This compound dictates its reactivity in complex synthetic sequences. Understanding these structure-reactivity relationships is crucial for predicting its behavior and designing efficient multi-step syntheses.

Key Structural Features and Their Reactivity Implications:

Ortho-Relationship of Halogens: The adjacent positioning of the chlorine and iodine atoms could lead to interesting electronic and steric effects. The electron-withdrawing nature of both halogens will influence the reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution.

Differential Reactivity of C-I vs. C-Cl Bonds: As previously mentioned, the greater lability of the C-I bond is a key feature that allows for selective functionalization. This has been a cornerstone of synthetic strategy for many di-halogenated aromatic compounds.

Influence of the Indanone Ketone: The ketone group is a versatile handle for a variety of transformations. It can be reduced to an alcohol, converted to an amine via reductive amination, or used to form an enolate for alpha-functionalization. The electronic effects of the halogens will also be transmitted to the ketone, influencing its electrophilicity.

Hypothetical Synthetic Sequence:

A hypothetical synthetic plan leveraging these structure-reactivity relationships could involve an initial, selective Sonogashira coupling at the C-I bond. The resulting 7-alkynyl derivative could then undergo a base-mediated intramolecular cyclization involving the ketone, leading to a more complex polycyclic system. The less reactive C-Cl bond could then be targeted in a subsequent, more forcing cross-coupling reaction to introduce further diversity.

Computational and Theoretical Studies on 6 Chloro 7 Iodo 2,3 Dihydroinden 1 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its relativistic counterpart) to determine the electronic structure and other key characteristics of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. masterorganicchemistry.commasterorganicchemistry.com It is used to determine the ground-state electronic structure of molecules by calculating the electron density rather than the many-electron wavefunction. For a molecule like 6-chloro-7-iodo-2,3-dihydroinden-1-one, DFT calculations would typically commence with geometry optimization to find the most stable three-dimensional arrangement of atoms.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. A common approach involves benchmarking, where several functional/basis set combinations are tested against experimental data or higher-level theoretical results for similar known compounds. For halogenated organic molecules, functionals like B3LYP or those from the M06 suite are often employed, paired with basis sets such as 6-311++G(d,p) that include polarization and diffuse functions to accurately describe the electron distribution around the electronegative halogen atoms and the carbonyl group. researchgate.net For the iodine atom, a basis set that includes relativistic effects, such as a LANL2DZ effective core potential, would be necessary for accurate results.

A hypothetical benchmarking study for this compound could involve comparing calculated properties such as bond lengths, bond angles, and vibrational frequencies with experimental data if available.

Table 1: Hypothetical Benchmarking of DFT Functionals for Bond Length Calculation in a Related Halogenated Ketone This table is for illustrative purposes and does not represent actual data for the title compound.

Functional/Basis Set C=O Bond Length (Å) C-Cl Bond Length (Å) C-I Bond Length (Å)
B3LYP/6-31G(d) 1.215 1.750 2.140
M06-2X/6-311+G(d,p) 1.208 1.742 2.135
PBE0/def2-TZVP 1.209 1.745 2.138

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. masterorganicchemistry.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and potentially the lone pairs of the oxygen and halogen atoms. The LUMO is likely to be centered on the carbonyl group and the C-Cl and C-I bonds, given the electronegativity of these atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity. nih.gov Halogen substitution can significantly influence the energies of these orbitals. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Indenones This table is for illustrative purposes and does not represent actual data for the title compound.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
2,3-dihydroinden-1-one -6.5 -1.8 4.7
6-Chloro-2,3-dihydroinden-1-one -6.7 -2.1 4.6

An Electrostatic Potential (ESP) map, also known as a molecular electrostatic potential (MEP) surface, visualizes the charge distribution of a molecule. academie-sciences.fr It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, the ESP map would likely show a significant negative potential (red) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The hydrogen atoms on the aromatic ring and the aliphatic chain would exhibit positive potential (blue). The regions around the chlorine and iodine atoms would also be of interest, as halogens can exhibit "sigma-holes," regions of positive potential on the outermost portion of the halogen atom, making them potential sites for halogen bonding interactions. wur.nl

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers that control reaction rates. rsc.org

To model a reaction of this compound, such as a nucleophilic addition to the carbonyl group or a substitution reaction on the aromatic ring, computational chemists would identify the structures of the reactants, products, and any intermediates. The transition state (TS), which is the highest energy point along the reaction coordinate, would then be located using specialized algorithms. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. A lower activation energy corresponds to a faster reaction.

For example, in a nucleophilic attack on the carbonyl carbon, the reaction pathway would be mapped out, and the energy profile would show the relative energies of the reactants, the transition state, and the product. This would provide a quantitative understanding of the reaction's feasibility.

Many reactions can potentially yield more than one product isomer. Computational modeling can predict the regioselectivity (which constitutional isomer is favored) and stereoselectivity (which stereoisomer is favored) by comparing the activation energies of the competing reaction pathways. rsc.orgnih.gov The pathway with the lowest energy barrier will be the kinetically favored one, leading to the major product.

In the case of this compound, a reaction such as electrophilic aromatic substitution could occur at different positions on the benzene (B151609) ring. By calculating the activation energies for substitution at each possible position, the preferred site of reaction can be predicted. Similarly, if a reaction creates a new chiral center, the relative energies of the transition states leading to the different stereoisomers can be calculated to predict the stereochemical outcome.

Table 3: Hypothetical Calculated Activation Energies for a Nucleophilic Aromatic Substitution Reaction This table is for illustrative purposes and does not represent actual data for the title compound.

Position of Nucleophilic Attack Transition State Energy (kcal/mol) Predicted Product Distribution
C-6 (ipso-substitution of Cl) 25.2 Minor

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations serve as a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations would provide crucial insights into the flexibility of the dihydroindenone ring system and the influence of its halogen substituents on its dynamic properties.

In principle, an MD simulation would be initiated from an energy-minimized structure of the molecule. The system would then be solvated in a suitable explicit solvent box (e.g., water or dimethyl sulfoxide) to mimic condensed-phase conditions. The simulation would proceed by numerically integrating Newton's equations of motion for all atoms in the system over a defined period, typically on the nanosecond to microsecond timescale.

Analysis of the resulting trajectory would reveal the principal modes of motion, including the puckering of the five-membered cyclopentanone (B42830) ring and the rotational dynamics of the C-Cl and C-I bonds. Such simulations on related indanone derivatives have been employed to understand their interaction with biological targets. For instance, MD studies on indanone derivatives as inhibitors of the cereblon protein have shown how the ligand explores different conformations within the binding pocket, which is crucial for establishing stable interactions. nih.gov For this compound, MD simulations could similarly predict its binding dynamics if a target were identified.

A key output from MD simulations is the free energy landscape, which can identify the most stable and metastable conformations and the energy barriers between them. This would be particularly valuable for understanding the conformational preferences of the five-membered ring, which can adopt various envelope and twist puckered forms.

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the relationship between a molecule's three-dimensional structure and its chemical reactivity.

Conformational Analysis and Energy Minima

The conformational preferences of this compound are primarily dictated by the puckering of the five-membered ring and the rotational orientation of the substituents on the aromatic ring. The cyclopentanone moiety in 2,3-dihydroinden-1-one is not planar. DFT calculations on the parent 2,3-dihydro-1H-indene have shown that the five-membered ring adopts a non-planar conformation to relieve steric strain. researchgate.net

The puckering of the five-membered ring is also a critical conformational variable. The ring can adopt various envelope and twist conformations, and the energy difference between these can be small. The presence of the substituents on the benzene ring can influence the puckering preference.

Hypothetical Relative Energies of Conformers for this compound

ConformerDihedral Angle (C5-C6-C7-I)Ring PuckerRelative Energy (kcal/mol)
10° (syn-periplanar)Envelope (C2-endo)2.5
2180° (anti-periplanar)Envelope (C2-endo)0.0
30° (syn-periplanar)Twist (C2-C3)3.1
4180° (anti-periplanar)Twist (C2-C3)0.5

Note: This table is a hypothetical representation based on principles of conformational analysis and data from related molecules. Actual values would require specific DFT calculations.

Investigation of Tautomerism and Isomerism

Tautomerism: this compound can theoretically exist in equilibrium with its enol tautomer, 6-chloro-7-iodo-1-hydroxy-1H-indene. The keto-enol tautomerization is a fundamental process in carbonyl chemistry. masterorganicchemistry.com Computational studies on other ketones have shown that the keto form is generally more stable. orientjchem.org However, the relative stability can be influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. libretexts.orgkhanacademy.org

For this compound, the enol form would result in a fully aromatic indenol system. This gain in aromaticity could potentially stabilize the enol form. DFT calculations would be required to accurately determine the relative energies of the keto and enol tautomers and the transition state connecting them. Studies on similar systems, such as sugar-based indanone derivatives, have explored this keto-enol equilibrium. nih.gov

Hypothetical Relative Energies of Tautomers

TautomerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water
Keto0.00.0
Enol+3.5+1.8

Note: This table is a hypothetical representation. The greater stabilization of the enol form in a polar solvent is anticipated due to favorable hydrogen bonding with the solvent.

Isomerism: The relative stability of different positional isomers of dihalogenated dihydroindenones would be of interest. For example, one could computationally compare the thermodynamic stability of this compound with other isomers such as 5-chloro-6-iodo-2,3-dihydroinden-1-one. Such calculations, typically performed using DFT, would involve geometry optimization of each isomer followed by frequency calculations to obtain their zero-point corrected energies. The relative stabilities would be influenced by steric interactions between the substituents and the carbonyl group, as well as by electronic effects such as dipole-dipole interactions.

Computational Design of Derivatives with Tailored Reactivity

Computational methods are invaluable in the rational design of new molecules with specific desired properties. Starting with the this compound scaffold, computational techniques can be used to predict how modifications to the structure would affect its reactivity and potential biological activity.

One approach is to perform in silico screening of a virtual library of derivatives. For instance, the chloro and iodo substituents could be replaced with a variety of other functional groups, such as electron-donating (e.g., -OCH3, -NH2) or electron-withdrawing (e.g., -NO2, -CN) groups. DFT calculations could then be used to compute key electronic descriptors for each derivative, such as the HOMO-LUMO gap, electrostatic potential maps, and atomic charges. These descriptors can provide a qualitative understanding of how the modifications would alter the molecule's reactivity. For example, introducing electron-withdrawing groups would likely make the carbonyl carbon more electrophilic.

If a biological target is known, molecular docking can be used to predict the binding affinity and binding mode of the designed derivatives. nih.gov This involves computationally placing the ligand into the active site of the protein and scoring the interaction. Derivatives that show improved binding scores and favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) would be prioritized for synthesis. Structure-activity relationship (SAR) studies on related compounds, such as haloduracin, have demonstrated the importance of specific structural features for biological activity, and computational methods can help to rationalize these findings and guide the design of more potent analogs. nih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes for Halogenated Indanones

The chemical industry's increasing emphasis on green chemistry is driving research towards more environmentally benign and efficient methods for synthesizing halogenated indanones. numberanalytics.com Future work in this area will concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources. numberanalytics.com

Key strategies and research directions include:

Metal-Free Catalysis: A significant push is being made to develop synthetic pathways that avoid the use of heavy or toxic metal catalysts. For instance, L-proline has been shown to be an efficient and environmentally benign catalyst for the synthesis of indanone scaffolds. rsc.org Research will likely expand on such organocatalytic methods to produce halogenated variants.

Green Solvents and Conditions: The replacement of hazardous organic solvents is a cornerstone of sustainable synthesis. elifesciences.org Researchers are exploring the use of greener solvents, such as 4-methyltetrahydropyran (4-MeTHP), which can simplify work-up procedures and reduce environmental impact. elifesciences.org Solvent-free reaction conditions represent another promising avenue for advancing sustainable chemistry. mdpi.com

Atom Economy: Synthetic routes that maximize the incorporation of starting materials into the final product are highly desirable. Methodologies like the palladium-catalyzed annulation reaction of o-bromobenzaldehydes with norbornene derivatives to form the indanone skeleton via C-H activation represent a move towards more concise and atom-economical syntheses. acs.org

Renewable Feedstocks: A long-term goal is the use of biomass-derived starting materials to produce chemical intermediates. numberanalytics.com Integrating renewable feedstocks into the retrosynthetic analysis of halogenated indanones is a complex but critical area for future sustainable synthesis. numberanalytics.com

Synthesis StrategyKey AdvantageResearch Focus
Metal-Free CatalysisReduces toxic waste and environmental impact.Exploring organocatalysts like L-proline for indanone ring formation. rsc.org
Green SolventsDecreases pollution and simplifies purification.Utilizing solvents like 4-MeTHP and developing solvent-free conditions. elifesciences.orgmdpi.com
C-H ActivationImproves atom economy by simplifying reaction steps.Direct functionalization of aldehyde groups to construct the indanone core. acs.org
Renewable FeedstocksEnhances sustainability by using non-fossil fuel sources.Designing synthesis pathways from biomass-derived materials. numberanalytics.com

Exploration of Novel Reactivity Patterns and Transformations involving 6-Chloro-7-iodo-2,3-dihydroinden-1-one

The unique electronic properties conferred by the chloro and iodo substituents on the indanone core of this compound open up avenues for novel chemical transformations. The distinct reactivity of the carbon-chlorine and carbon-iodine bonds allows for selective functionalization, making this molecule a versatile building block.

Future research will likely focus on:

Selective Cross-Coupling Reactions: The significant difference in the reactivity of aryl-iodide and aryl-chloride bonds under palladium catalysis is well-established. This allows for sequential, site-selective functionalization. The carbon-iodine bond can be selectively reacted first under milder conditions, leaving the carbon-chlorine bond intact for a subsequent, different transformation. This provides a powerful tool for creating complex molecular architectures.

Halogen Dance Reactions: The investigation of halogen migration reactions on the aromatic ring could lead to the synthesis of new, previously inaccessible isomers of dihalogenated indanones. Understanding the conditions that promote or suppress such rearrangements is crucial for synthetic control.

Photochemical Reactivity: The presence of heavy atoms like iodine can influence the photophysical properties of the molecule. Exploring the photochemical reactivity of this compound could uncover new cycloaddition or rearrangement pathways, expanding its synthetic utility.

Derivatization of the Ketone: The carbonyl group of the indanone is a key site for a wide range of classical and modern organic reactions, including reductions, oxidations, and additions. Investigating how the electronic effects of the halogen substituents modulate the reactivity of the ketone will be essential for developing new derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netvapourtec.com The integration of automated systems with flow chemistry is set to revolutionize the synthesis and optimization of complex molecules like this compound. nih.gov

Key aspects of this integration include:

Enhanced Process Control: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and product purity. researchgate.net This level of control is particularly important when dealing with potentially exothermic or rapid reactions.

High-Throughput Optimization: Automated flow systems can perform hundreds of experiments in a single run, systematically varying reaction conditions to rapidly identify the optimal parameters for the synthesis of halogenated indanones. vapourtec.com

Improved Safety: Performing reactions in the small, confined volumes of a flow reactor minimizes the risks associated with handling hazardous reagents and intermediates. nih.gov This is especially relevant for halogenation reactions which can involve toxic or corrosive substances.

Data-Driven Synthesis: The combination of flow chemistry with real-time analytical tools and machine learning algorithms allows for data-rich experimentation. researchgate.net These automated systems can use decision-making algorithms to enable closed-loop feedback for optimization, accelerating the discovery of new synthetic routes. nih.govmit.edu

TechnologyAdvantage for Halogenated Indanone Synthesis
Flow ChemistryPrecise control of reaction conditions, improved safety, and easier scalability. researchgate.netvapourtec.com
Automated PlatformsHigh-throughput screening of reaction conditions and unattended operation. vapourtec.com
Machine LearningIntelligent algorithms for process optimization and prediction of optimal synthetic pathways. researchgate.netmit.edu

Advanced Computational Methods for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool for modern chemical research. Density Functional Theory (DFT) and other advanced computational methods provide deep insights into the electronic structure, reactivity, and properties of molecules, guiding experimental work and accelerating the design of new materials.

For this compound, computational studies will be crucial for:

Predicting Reactivity: Theoretical calculations can model reaction pathways and transition states, helping to predict the most likely sites of reaction and the feasibility of proposed transformations. This can save significant experimental effort by focusing on the most promising synthetic routes.

Understanding Spectroscopic Properties: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR, UV-Vis), aiding in the characterization and structural confirmation of newly synthesized compounds.

Rational Material Design: By calculating properties such as dipole moments, frontier molecular orbital energies (HOMO/LUMO), and intermolecular interaction potentials, researchers can predict how molecules like this compound might behave in the solid state or in electronic devices. acs.org This predictive power is essential for designing new organic materials with targeted optical or electronic properties.

Synergistic Approaches Combining Experimental Synthesis and Theoretical Studies

The most powerful approach to advancing the chemistry of halogenated indanones involves a close partnership between experimental synthesis and theoretical calculations. nih.gov This synergistic relationship creates a feedback loop where experimental results validate and refine theoretical models, and theoretical predictions guide the design of more effective experiments.

An integrated workflow would typically involve:

Theoretical Prediction: Computational modeling is used to propose novel synthetic targets or to predict the outcome of a planned reaction involving this compound.

Experimental Validation: The proposed synthesis is carried out in the laboratory. Flow chemistry and automated platforms can be used for rapid execution and optimization. mit.edu

Characterization and Analysis: The products are isolated and thoroughly characterized using modern analytical techniques.

Comparison and Refinement: The experimental results are compared with the initial theoretical predictions. nih.gov Any discrepancies are used to refine the computational models, leading to more accurate predictions in the future.

This iterative cycle of prediction, experimentation, and refinement accelerates the pace of discovery and leads to a much deeper and more nuanced understanding of the chemical system being studied. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Chloro-7-iodo-2,3-dihydroinden-1-one, and how can reaction yields be improved?

  • Methodology : Start with halogenation of 2,3-dihydroinden-1-one derivatives. For example, chlorination at the 6-position via electrophilic substitution using Cl2 or N-chlorosuccinimide (NCS) under controlled conditions, followed by iodination at the 7-position using iodine monochloride (ICl) in acetic acid. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for iodination to minimize side reactions), and catalysts (e.g., Lewis acids like FeCl3) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., coupling patterns for adjacent protons on the dihydroindenone ring).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., Cl and I isotopes).
  • X-ray crystallography : Resolve crystal packing and bond lengths, particularly for halogen (I, Cl) interactions .

Q. What solvents and storage conditions are recommended for handling this compound?

  • Methodology : Use anhydrous DMSO or DMF for solubility in reactions. For long-term storage, keep under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., halogen bonds) influence the crystallographic behavior of this compound?

  • Methodology : Perform experimental charge density analysis (via X-ray diffraction) to quantify C–I···O and C–Cl···π interactions. Compare with theoretical models (DFT calculations) to assess bond critical points and electrostatic potential maps. For example, iodine’s σ-hole can drive linear halogen bonding (C–I···O ≈ 170–175°), stabilizing crystal lattices .

Q. What kinetic and mass-transfer challenges arise during catalytic hydrogenation of halogenated dihydroindenones like this compound?

  • Methodology : In hydrogenation over Pt/C catalysts, monitor:

  • Mass-transfer limitations : Use a slurry reactor with vigorous stirring (≥800 rpm) to eliminate gas-liquid diffusion barriers.
  • Reaction kinetics : Apply pseudo-first-order models to determine rate constants. Activation energies (~30–40 kJ/mol) can be derived from Arrhenius plots .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices for electrophilic/nucleophilic sites. The iodine atom’s polarizability may favor Ullmann or Suzuki-Miyaura couplings. Validate predictions experimentally by tracking coupling efficiency with arylboronic acids under Pd catalysis .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated dihydroindenones?

  • Methodology : Systematically vary:

  • Halogenation sequence : Iodination before chlorination may reduce steric hindrance.
  • Protecting groups : Temporarily block reactive sites (e.g., ketone protection as acetals) to direct halogen placement.
  • Compare intermediates via TLC and HPLC to identify side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.